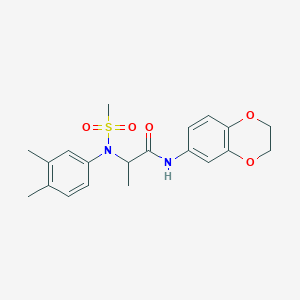
1-(1-cycloheptyl-3-piperidinyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-cycloheptyl-3-piperidinyl)-4-phenylpiperazine, also known as CPP, is a synthetic compound that has been widely used in scientific research for its ability to modulate the N-methyl-D-aspartate (NMDA) receptor. This receptor is a type of glutamate receptor that plays a crucial role in learning and memory processes in the brain. CPP has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms underlying various neurological disorders.
作用機序
1-(1-cycloheptyl-3-piperidinyl)-4-phenylpiperazine acts as a non-competitive antagonist of the NMDA receptor, meaning that it binds to a site on the receptor that is distinct from the glutamate binding site. This results in a reduction in the activity of the receptor, which can have a range of effects depending on the specific brain region and cell type. This compound has been shown to block the induction of long-term potentiation (LTP), a process that is thought to underlie learning and memory.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the modulation of glutamate release, the inhibition of NMDA receptor-mediated calcium influx, and the suppression of LTP induction. These effects have been shown to have implications for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been shown to modulate drug addiction and withdrawal, suggesting that it may have potential therapeutic applications in this area.
実験室実験の利点と制限
1-(1-cycloheptyl-3-piperidinyl)-4-phenylpiperazine has several advantages as a research tool, including its ability to selectively modulate the activity of the NMDA receptor, its high purity, and its availability in large quantities. However, there are also limitations to its use, including the potential for off-target effects, the need for careful dosing to avoid toxicity, and the fact that it is not a clinically approved drug.
将来の方向性
There are several areas of future research that could be explored using 1-(1-cycloheptyl-3-piperidinyl)-4-phenylpiperazine. One area is the development of more selective NMDA receptor modulators that target specific subtypes of the receptor. Another area is the investigation of the potential therapeutic applications of this compound in neurological disorders and drug addiction. Finally, the use of this compound in combination with other drugs or therapies could be explored to enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, this compound is a valuable research tool that has been widely used to investigate the role of the NMDA receptor in various neurological disorders and drug addiction. Its ability to selectively modulate the activity of the receptor has provided insights into the underlying mechanisms of these disorders. While there are limitations to its use, this compound remains an important tool for scientific research and has potential therapeutic applications in the future.
合成法
1-(1-cycloheptyl-3-piperidinyl)-4-phenylpiperazine can be synthesized using a variety of methods, including the reaction of piperazine with 1-cycloheptyl-3-chloropropane and 4-phenylpiperazine. Another method involves the reaction of 1-cycloheptyl-3-piperidinol with 4-phenylpiperazine in the presence of a dehydrating agent such as thionyl chloride. These methods have been optimized to produce high yields of pure this compound, which is essential for scientific research.
科学的研究の応用
1-(1-cycloheptyl-3-piperidinyl)-4-phenylpiperazine has been used extensively in scientific research to investigate the role of the NMDA receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been used to study the mechanisms underlying drug addiction and withdrawal. This compound is particularly useful for studying the NMDA receptor because it binds to a specific site on the receptor, allowing researchers to selectively modulate its activity.
特性
IUPAC Name |
1-(1-cycloheptylpiperidin-3-yl)-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3/c1-2-5-12-21(11-4-1)25-14-8-13-22(19-25)24-17-15-23(16-18-24)20-9-6-3-7-10-20/h3,6-7,9-10,21-22H,1-2,4-5,8,11-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCXRDVCGRKLAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-hydroxy-3-[2-(4-isopropylphenyl)-7-(trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6104793.png)
![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6104798.png)
![methyl 4-{[3-(2-furoylamino)benzoyl]amino}benzoate](/img/structure/B6104805.png)
![2-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one](/img/structure/B6104806.png)
![ethyl 4-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6104817.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-5H-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6(7H)-one](/img/structure/B6104835.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B6104842.png)
![2-chloro-N-(4-chlorophenyl)-5-{[(6-cyano-1,3-benzodioxol-5-yl)amino]sulfonyl}benzamide](/img/structure/B6104849.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6104861.png)
![2-[4-(3,4-difluorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6104873.png)
![3-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6104879.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6104884.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6104887.png)